2-Ethylethcathinone

Forensic Toxicology Analytical Chemistry New Psychoactive Substances

2-Ethylethcathinone (2-EEC) is the ortho-ethyl positional isomer critical for differentiating seized synthetic cathinones. Its distinct InChIKey (YHAYVXPZBPEILT-UHFFFAOYSA-N) and 70 eV EI mass spectrum enable unequivocal forensic identification, which cannot be achieved with 3-EEC or 4-EEC substitutes. With uncharacterized SAR and toxicological profiles, certified ≥98% purity reference material is mandatory for quantitative LC-MS/MS calibration, spectral library expansion, and defensible legal reporting. Select this standard to close the spectral coverage gap and ensure ISO/IEC 17025 compliance in your forensic workflow.

Molecular Formula C13H19NO
Molecular Weight 205.30
CAS No. 1439439-82-3
Cat. No. B1652421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylethcathinone
CAS1439439-82-3
Molecular FormulaC13H19NO
Molecular Weight205.30
Structural Identifiers
SMILESCCC1=CC=CC=C1C(=O)C(C)NCC
InChIInChI=1S/C13H19NO/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2/h6-10,14H,4-5H2,1-3H3
InChIKeyYHAYVXPZBPEILT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethylethcathinone (CAS 1439439-82-3) for Forensic and Research Procurement: Key Analytical and Structural Distinctions


2-Ethylethcathinone (2-EEC; CAS 1439439-82-3) is a synthetic cathinone derivative belonging to the substituted β-keto-amphetamine class, with the molecular formula C13H19NO and a molecular weight of 205.30 g/mol [1]. The compound is an N-ethyl substituted analog bearing an ortho-ethyl substituent on the aromatic ring . Structurally, it is one of three positional isomers (2-EEC, 3-EEC, and 4-EEC) distinguished solely by the ring position of the ethyl group [2]. As a designer psychostimulant, 2-EEC has been identified by regulatory agencies as a compound with abuse potential, and its biological and toxicological properties have not been comprehensively evaluated in peer-reviewed literature [3]. Consequently, the compound is exclusively intended for forensic and research applications as an analytical reference standard .

Why 2-Ethylethcathinone (2-EEC) Cannot Be Interchanged with Other Synthetic Cathinone Reference Standards


The procurement of 2-EEC over a generic or alternative synthetic cathinone standard is necessitated by distinct analytical and structural requirements that preclude simple in-class substitution. First, 2-EEC is a positional isomer of 3-EEC and 4-EEC, differing only in the ortho-, meta-, or para-ethyl ring substitution, which yields distinct InChIKeys and mass spectral fragmentation patterns essential for unambiguous forensic identification [1]. Second, while SAR studies on related cathinones (including ethcathinone and 4-MEC) demonstrate that N-alkyl chain length and aromatic ring substituent position critically modulate monoamine transporter selectivity and releasing versus uptake inhibition profiles [2], the specific quantitative pharmacodynamic and toxicological parameters for 2-EEC remain uncharacterized in the primary literature [3]. Consequently, any research or forensic application requiring a certified reference standard for 2-EEC cannot rely on alternative cathinones—even structurally proximate analogs—without compromising identification accuracy, quantitative calibration validity, and the interpretability of experimental results.

2-Ethylethcathinone (2-EEC) Quantitative Differentiation Evidence for Scientific Procurement Decisions


Positional Isomer Differentiation: 2-EEC vs. 3-EEC Distinct InChIKeys and GC-MS Spectral Signatures

2-EEC is one of three positional isomers of ethylethcathinone, distinguished from 3-EEC and 4-EEC solely by the ortho- (2-), meta- (3-), or para- (4-) position of the ethyl substituent on the phenyl ring [1]. This structural variation yields distinct InChIKeys: 2-EEC (YHAYVXPZBPEILT-UHFFFAOYSA-N) versus 3-EEC (ZGWFZYCOHXHOHU-UHFFFAOYSA-N), which encode for different molecular identities in authoritative chemical databases [2]. The ortho-substitution of 2-EEC alters the compound's fragmentation behavior in GC-MS analysis, enabling chromatographic resolution and unambiguous spectral differentiation from its meta and para counterparts [3].

Forensic Toxicology Analytical Chemistry New Psychoactive Substances

Certified Reference Material Purity Specification: 2-EEC Hydrochloride ≥98% as Analytical Benchmark

Commercially available 2-EEC hydrochloride (CAS 2446466-59-5) is supplied as a certified analytical reference standard with a documented purity of ≥98% . This purity specification is essential for quantitative forensic applications, as lower-purity materials or non-certified standards introduce calibration error and uncertainty in quantification [1]. The compound is formulated as a crystalline solid with defined solubility parameters (DMF: 10 mg/mL; DMSO: 5 mg/mL; Ethanol: 20 mg/mL; PBS pH 7.2: 10 mg/mL) and a λmax of 249 nm, enabling reproducible preparation of calibration solutions for LC-UV and LC-MS/MS methods .

Reference Material Quantitative Analysis Method Validation

Toxicological and Pharmacological Data Gap: 2-EEC as a Priority Target for De Novo Characterization

Despite the expanding clinical and forensic relevance of synthetic cathinones, the biological and toxicological properties of 2-EEC have not been evaluated in the peer-reviewed primary literature as of 2024-2025 [1]. This stands in contrast to structurally related cathinones such as ethcathinone and 4-methylethcathinone (4-MEC), for which monoamine transporter interaction profiles have been quantitatively characterized [2]. Specifically, ethcathinone was shown to inhibit norepinephrine (NE) and dopamine (DA) uptake and release NE in HEK 293 cells expressing human transporters, while 4-MEC equipotently inhibited all three monoamine transporters and released serotonin [3]. No comparable transporter activity or cytotoxicity data are currently available for 2-EEC.

Pharmacology Toxicology New Psychoactive Substances

GC-MS Spectral Database Inclusion: 2-EEC 70eV EI Mass Spectrum as Forensic Fingerprint

The 70eV electron ionization (EI) mass spectrum of 2-EEC hydrochloride has been acquired and incorporated into a publicly accessible forensic spectral database containing over 2,000 drug standards . The mass spectral data include characteristic fragment ions that serve as a definitive fingerprint for compound identification when compared against unknown seized material [1]. This spectral inclusion enables laboratories to perform positive identification of 2-EEC using library matching algorithms, a capability not available for structurally similar but uncharacterized emerging cathinones that lack reference spectra .

GC-MS Spectral Library Forensic Chemistry

2-Ethylethcathinone (2-EEC) Optimal Procurement and Application Scenarios for Forensic and Research Laboratories


Forensic Seized Drug Analysis and Isomer-Specific Identification

Forensic toxicology and crime laboratories require certified reference standards of 2-EEC (Item No. 11199, ≥98% purity) to perform unambiguous identification of seized materials via GC-MS spectral library matching. The availability of a validated 70eV EI mass spectrum enables definitive differentiation of 2-EEC from its positional isomers 3-EEC and 4-EEC, which is essential for accurate forensic reporting and legal proceedings . The distinct InChIKey (YHAYVXPZBPEILT-UHFFFAOYSA-N) provides an additional orthogonal identifier for database cross-referencing and evidentiary documentation [1].

LC-MS/MS Method Development and Quantitative Calibration

Analytical chemistry laboratories engaged in developing and validating LC-MS/MS methods for the quantification of synthetic cathinones in biological matrices require 2-EEC hydrochloride as a primary calibration standard. The defined solubility parameters (DMF: 10 mg/mL; DMSO: 5 mg/mL; Ethanol: 20 mg/mL; PBS pH 7.2: 10 mg/mL) and λmax of 249 nm facilitate reproducible preparation of calibration solutions and quality control samples . Batch-specific Certificates of Analysis ensure traceability and compliance with ISO/IEC 17025 forensic testing standards.

De Novo Pharmacological and Toxicological Characterization

Academic and government research laboratories investigating the structure-activity relationships (SAR) of emerging synthetic cathinones require authenticated 2-EEC reference material to generate primary pharmacological data that is currently absent from the peer-reviewed literature. The lack of published transporter inhibition, monoamine release, and cytotoxicity data for 2-EEC—in contrast to the characterized profiles of ethcathinone and 4-MEC —defines a clear research priority. Procurement of 2-EEC enables these laboratories to perform in vitro assays (e.g., monoamine transporter uptake inhibition in HEK 293 cells, cytotoxicity screening in neuronal models) and contribute essential data to toxicological risk assessments and regulatory scheduling decisions.

Synthetic Cathinone Reference Library Expansion

Forensic reference laboratories and mass spectral database curators seeking to maintain comprehensive, up-to-date libraries of synthetic cathinone standards should procure 2-EEC to address the current spectral coverage gap for ethylethcathinone positional isomers. The inclusion of 2-EEC's certified mass spectrum in the Cayman Spectral Library and SpectraBase provides a foundational reference, but additional analytical characterization (e.g., NMR, FTIR, HRMS) by end-user laboratories further strengthens the evidentiary value of this standard for future casework involving novel substituted cathinones .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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